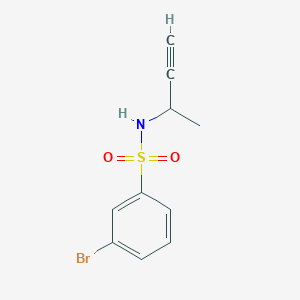![molecular formula C14H21NO B6638401 [1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)
[1-(2-Phenylpropylamino)cyclobutyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Phenylpropylamino)cyclobutyl]methanol, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It was first synthesized in the 1980s and has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Mecanismo De Acción
[1-(2-Phenylpropylamino)cyclobutyl]methanol acts as a selective agonist of dopamine D1 receptors, which are primarily located in the brain. Activation of these receptors leads to an increase in the levels of cyclic AMP, which in turn activates a variety of signaling pathways that regulate neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as potential therapeutic effects in the treatment of depression and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [1-(2-Phenylpropylamino)cyclobutyl]methanol in lab experiments is its selective action on dopamine D1 receptors, which allows for the specific study of the effects of dopamine signaling on various physiological and pathological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of [1-(2-Phenylpropylamino)cyclobutyl]methanol in scientific research, including the study of its potential therapeutic effects in the treatment of depression and schizophrenia, as well as its potential use as a neuroprotective agent in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, as well as its potential for off-target effects.
Métodos De Síntesis
The synthesis of [1-(2-Phenylpropylamino)cyclobutyl]methanol involves several steps, including the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutan-1-ol, followed by the reaction of the latter with 2-bromo-1-phenylpropane to form [1-(2-Phenylpropyl)cyclobutyl]methanol. This compound is then converted into this compound by reacting it with hydrochloric acid and sodium nitrite.
Aplicaciones Científicas De Investigación
[1-(2-Phenylpropylamino)cyclobutyl]methanol has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as potential therapeutic effects in the treatment of depression and schizophrenia.
Propiedades
IUPAC Name |
[1-(2-phenylpropylamino)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(13-6-3-2-4-7-13)10-15-14(11-16)8-5-9-14/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOIBVHIHUERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1(CCC1)CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)
![(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)


![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)

![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)
![2-[1-(Cyclopent-3-en-1-ylamino)propyl]phenol](/img/structure/B6638372.png)
![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide](/img/structure/B6638408.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)